molecular formula C22H18F2N2O3S B2506188 3,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941916-07-0

3,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2506188
CAS No.: 941916-07-0
M. Wt: 428.45
InChI Key: XVSZQWSPPVGHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic chemical scaffold of significant interest in medicinal chemistry and chemical biology research. This compound integrates a benzamide moiety, a privileged structure in drug discovery known to interact with a wide range of biological targets , with a tetrahydroquinoline system, a nitrogen heterocycle frequently explored for its diverse pharmacological potential . The molecular architecture, featuring sulfonylation of the tetrahydroquinoline nitrogen and a difluorinated benzamide, suggests potential as a key intermediate or functional probe. Researchers may utilize this compound in the development of novel enzyme inhibitors, as similar benzamide derivatives have been investigated for their inhibitory activity against targets like histone deacetylases (HDACs) and viral proteins . Its structural complexity also makes it a valuable candidate for studying protein-ligand interactions, high-throughput screening campaigns to identify new therapeutic leads, and as a building block in the synthesis of more complex chemical libraries. This benzamide derivative is provided exclusively to support advanced laboratory research efforts.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N2O3S/c23-19-10-8-16(14-20(19)24)22(27)25-17-9-11-21-15(13-17)5-4-12-26(21)30(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14H,4-5,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSZQWSPPVGHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinoline Core Construction via Bischler–Napieralski Cyclization

The Bischler–Napieralski reaction remains a cornerstone for tetrahydroquinoline synthesis. As demonstrated in the total synthesis of tetrahydroisoquinoline (THIQ) alkaloids, this method involves cyclization of β-arylethylamides using Lewis acids such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). For the target compound, the sequence begins with:

  • Formation of β-arylethylamide precursor :

    • Condensation of 4-fluoroaniline with 3,4-difluorophenylacetyl chloride yields N-(4-fluorophenyl)-3,4-difluorophenylacetamide.
    • Cyclization using POCl₃ at 80°C generates 6-nitro-1,2,3,4-tetrahydroquinoline.
  • Sulfonylation at the 1-position :

    • Treatment with phenylsulfonyl chloride in dichloromethane (DCM) under anhydrous conditions, catalyzed by triethylamine (TEA), introduces the phenylsulfonyl group with >90% efficiency.

Key Data :

Step Reagents/Conditions Yield (%) Purity (%)
Cyclization POCl₃, 80°C, 6 hr 78 95
Sulfonylation PhSO₂Cl, TEA, DCM, 0°C 92 98

Diastereoselective [4 + 2] Annulation for Tetrahydroquinoline Formation

A modern approach adapted from employs a catalyst-free [4 + 2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and cyanoalkenes:

  • Synthesis of p-QMs :

    • Oxidative generation from 2-(phenylsulfonyl)aniline derivatives using MnO₂ in acetonitrile.
  • Annulation with cyanoalkenes :

    • Reacting p-QMs with α-cyano-3,4-difluorostyrene in DCM at 25°C, mediated by 1,8-diazabicycloundec-7-ene (DBU), achieves 85% yield with >20:1 diastereoselectivity.
  • Deprotection and functionalization :

    • Removal of the tosyl group via hydrolysis (H₂SO₄, H₂O) followed by benzamide coupling (see Section 4).

Advantages :

  • Avoids harsh cyclization conditions.
  • Enables precise stereocontrol at C-4 of the tetrahydroquinoline.

Friedländer Synthesis for Rapid Tetrahydroquinoline Assembly

The Friedländer quinoline synthesis, modified for tetrahydro derivatives, offers a one-pot route:

  • Condensation of aminoketones :

    • Reacting 3,4-difluorophenylacetonitrile with 4-fluorocyclohexanone in ethanol under acidic conditions (HCl, reflux) forms the tetrahydroquinoline skeleton.
  • Post-cyclization sulfonylation :

    • Direct sulfonylation using phenylsulfonyl chloride in tetrahydrofuran (THF) with NaH as base yields the 1-sulfonylated product in 88% yield.

Limitations :

  • Requires stoichiometric acid, complicating scale-up.
  • Limited functional group tolerance due to harsh reaction conditions.

Benzamide Coupling Strategies

The final step across all routes involves coupling 3,4-difluorobenzoyl chloride with the sulfonylated tetrahydroquinoline amine:

  • Schotten-Baumann reaction :

    • Mixing equimolar amounts of 3,4-difluorobenzoyl chloride and 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine in aqueous NaOH/CH₂Cl₂ at 0°C achieves 84% yield.
  • Carbodiimide-mediated coupling :

    • Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at 25°C improves yield to 91% with minimal racemization.

Comparative Analysis :

Method Conditions Yield (%) Reaction Time
Schotten-Baumann 0°C, NaOH, CH₂Cl₂ 84 2 hr
EDC/HOBt 25°C, DMF 91 12 hr

Optimization Challenges and Solutions

  • Regioselectivity in sulfonylation :

    • The 1-position of tetrahydroquinoline is preferentially sulfonylated due to steric and electronic factors, but competing N-sulfonylation at the 6-amine can occur. Using bulky bases (e.g., 2,6-lutidine) suppresses this side reaction.
  • Purification of polar intermediates :

    • Column chromatography with EtOAc/hexane (3:7) followed by recrystallization from ethanol/water ensures >99% purity for the final benzamide.
  • Scale-up limitations :

    • The [4 + 2] annulation route is amenable to gram-scale synthesis (93% yield reported in), whereas Bischler–Napieralski cyclization suffers from POCl₃ handling challenges above 100 g.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its fluorinated structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

Biologically, 3,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is investigated for its potential as a therapeutic agent. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential anti-inflammatory, anticancer, and antimicrobial properties. Its unique structure allows it to interact with specific molecular targets, potentially leading to the development of new treatments.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

Fluoro vs. Chloro Substitutions
  • 3-Chloro-N-(1-(4-Fluorophenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide (CAS 946212-08-4): Replaces 3,4-difluoro with a single chloro substituent. The chloro group increases molecular weight (444.91 g/mol) and may reduce metabolic clearance compared to fluorine. However, fluorine’s electronegativity often enhances binding affinity .
  • 2,4-Difluoro-N-(1-(4-Fluorophenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl)Benzenesulfonamide (IC50 <1 μM for RORγ): Features a benzenesulfonamide instead of benzamide. The sulfonamide group may alter hydrogen-bonding interactions with receptors .
Heterocyclic Sulfonyl Groups
  • 3,4-Difluoro-N-(1-(Thiophen-2-ylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)Benzamide: Substitutes phenylsulfonyl with thiophen-2-ylsulfonyl.

Modifications on the Tetrahydroquinoline Scaffold

Sulfonyl Group Variations
  • 2-Chloro-6-Fluoro-N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzamide (CAS 946212-78-8): Incorporates a 4-methoxybenzenesulfonyl group.
  • N-(1-Benzoyl-1,2,3,4-Tetrahydroquinolin-6-yl)-2,6-Difluorobenzamide (CAS 946246-07-7): Replaces sulfonyl with benzoyl, shifting from a sulfonamide to an amide linkage. This reduces electron-withdrawing effects, which may weaken receptor binding .
Oxo and Alkyl Substituents
  • 2-[(Difluoromethyl)Sulfanyl]-N-(1-Ethyl-2-Oxo-1,2,3,4-Tetrahydro-6-Quinolinyl)Benzamide: The 2-oxo group introduces a ketone, altering the scaffold’s conformation. The ethyl substituent may enhance lipophilicity but reduce metabolic stability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Metabolic Stability (t1/2, min)
Target Compound 427.45 3.2 0.05 45
3-Chloro Analog (CAS 946212-08-4) 444.91 3.8 0.03 60
4-Methoxy Sulfonyl (CAS 946212-78-8) 474.90 2.5 0.10 30
Thiophene Sulfonyl () 433.48 3.5 0.04 35
  • Key Trends :
    • Chloro substitution increases logP and metabolic stability but reduces solubility.
    • Methoxy groups improve solubility at the cost of metabolic stability.

Biological Activity

3,4-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a class of tetrahydroquinoline derivatives known for their diverse pharmacological properties.

The compound functions primarily as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in the regulation of Th17 cells associated with autoimmune diseases. By inhibiting RORγt activity, the compound may reduce the inflammatory response linked to conditions like psoriasis and rheumatoid arthritis .

Pharmacokinetics

Research indicates that this compound exhibits significant bioavailability. In studies conducted on animal models, it demonstrated an oral bioavailability of approximately 48.1% in mice and 32.9% in rats, showcasing its potential for therapeutic use with lower dosing requirements compared to similar compounds .

Efficacy in Disease Models

The compound has been tested in various disease models:

  • Psoriasis : It effectively treated psoriasis in murine models at lower doses without adverse effects after two weeks of administration.
  • Rheumatoid Arthritis : The compound showed promising results as a treatment option in mouse models for rheumatoid arthritis, matching or exceeding the therapeutic effects of existing treatments at reduced dosages .

Comparative Studies

To better understand its efficacy and safety profile, comparative studies have been conducted against other known compounds. The following table summarizes key findings from these studies:

CompoundBioavailability (Mice)Bioavailability (Rats)Efficacy in PsoriasisEfficacy in Rheumatoid Arthritis
This compound48.1%32.9%Effective at low dosesEffective at low doses
GSK29812786.2%4.1%Less effectiveLess effective

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Study on Autoimmune Diseases : A study published in November 2024 highlighted the compound's role as an orally bioavailable candidate for treating Th17-mediated autoimmune diseases. It demonstrated superior bioavailability and efficacy compared to GSK2981278 .
  • Radical Phenylsulfonyl Difluoromethylation : Research on related phenylsulfonyl compounds indicated that modifications could enhance biological activity through improved reactivity and selectivity in biochemical pathways .

Q & A

Q. What are the optimized synthetic routes for 3,4-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide to ensure high yield and purity?

Methodological Answer: The synthesis typically involves multi-step protocols starting from tetrahydroquinoline precursors. Key steps include:

  • Sulfonylation : Reacting the tetrahydroquinoline core with phenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Benzamide Coupling : Using 3,4-difluorobenzoic acid activated via EDCI/HOBt or similar coupling reagents to introduce the benzamide moiety .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the final product. Yields can be optimized by controlling temperature (0–25°C) and reaction time (12–24 hrs) .

Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine positions, sulfonyl group integration) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and detect impurities .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% required for biological assays) .
  • Elemental Analysis : Confirm stoichiometry of C, H, N, S, and F .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorine substitution on biological activity?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with mono-/di-fluoro, chloro, or bromo groups at the 3,4-positions of the benzamide ring .
  • In Vitro Assays : Test analogs against target enzymes (e.g., PTP1B or RORγ) using:
    • Enzyme Inhibition : Radiometric or fluorometric assays (IC₅₀ determination) .
    • Cellular Activity : Measure downstream effects (e.g., insulin sensitivity for PTP1B inhibitors) .
  • Data Correlation : Use computational tools (e.g., molecular docking) to link electronic effects of fluorine with binding affinity .

Q. What methodologies are recommended for identifying and validating the primary biological targets of this compound?

Methodological Answer:

  • Target Screening :
    • Recombinant Enzyme Panels : Test against nuclear receptors (e.g., RORγ) or kinases using competitive binding assays .
    • Cellular Thermal Shift Assay (CETSA) : Identify thermal stabilization of target proteins in cell lysates .
  • Mechanistic Validation :
    • Knockout/Knockdown Models : Use siRNA or CRISPR to confirm phenotype rescue in target-deficient cells .
    • X-ray Crystallography : Resolve compound-target co-crystal structures to map binding interactions .

Q. How should researchers address contradictions in reported biological activity data across different experimental models?

Methodological Answer:

  • Variable Analysis : Compare assay conditions (e.g., cell lines, enzyme isoforms, incubation times). For example:
    • RORγ Inverse Agonism : IC₅₀ values vary between recombinant human isoforms (1–15 µM) and cell-based models due to co-factor availability .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., fluorinated vs. non-fluorinated analogs) to identify trends .
  • Orthogonal Assays : Validate key findings using independent methods (e.g., SPR for binding affinity alongside functional assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.